molecular formula C8H10FN3O3S B192947 Oxathiolan CAS No. 137530-41-7

Oxathiolan

Cat. No.: B192947
CAS No.: 137530-41-7
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-RITPCOANSA-N
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Description

Oxathiolan is a chemical compound with the molecular formula C3H6OS . It has gained considerable attention in the scientific community, especially when the methylene group of the ribose ring is replaced with a sulfur atom at the 3’-position .


Synthesis Analysis

The synthesis of this compound has been a subject of research for many years. A new route was developed for the construction of the this compound intermediate used in the synthesis of lamivudine (3TC) and emtricitabine (FTC). This route involved the use of low-cost, widely available starting materials . Another method involved the synthesis of 1,3-oxathiolane nucleosides by selective N-glycosylation of carbohydrate precursors at C-1 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 247.25 g/mol . The molecular formula is C8H10FN3O3S . The structure includes a 1,3-oxathiolane ring .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, a (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid has been used to directly access 1,3-oxathiolan-5-ones . Another study reported the construction of the 1,3-oxathiolane ring from different starting materials .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 90.144 Da and a mono-isotopic mass of 90.013931 Da . It has a density of 1.1±0.1 g/cm^3 and a boiling point of 103.7±23.0 °C at 760 mmHg .

Scientific Research Applications

Enantiopure Oxathiolane Synthesis

An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol, serving as a precursor for anti-HIV agents like lamivudine after N-glycosylation. This method achieved an excellent enantiomeric excess, highlighting oxathiolane's significance in synthesizing enantiopure compounds (Ren, Hu, & Ramström, 2019).

Oxathiolane in Antibacterial and Anticorrosion Applications

Research shows that novel oxathiolane and triazole compounds based on 8-hydroxyquinoline derivatives exhibit strong antibacterial and anticorrosion properties, particularly against certain strains of bacteria and on mild steel in acidic environments. This demonstrates oxathiolane's versatility in different scientific applications (Rbaa et al., 2020).

Antiviral Activity Studies

Although some synthesized 1,3-oxathiolane nucleosides containing N-9-oxypurine were aimed as potential antiviral agents, they showed no significant activity against viruses like HIV, HBV, HSV-1, HSV-2, or HCMV (Nguyen-ba et al., 2000).

Molecular Interactions in Anti-HIV Therapy

Oxathiolane rings in emtricitabine (FTC) and lamivudine (3TC) play a crucial role in HIV-1 reverse transcriptase inhibition. Studies revealed insights into the molecular interactions and mechanisms of drug resistance, showing how the oxathiolane sulfur orientation affects binding and incorporation rates, contributing to our understanding of anti-HIV therapy (Hung et al., 2019).

Synthesis of Oxathiolane Drug Substances

Innovative synthesis routes for oxathiolane intermediates, essential in producing drugs like lamivudine (3TC) and emtricitabine (FTC), have been developed. These methods emphasize cost-effectiveness and wide availability of starting materials, showing oxathiolane's importance in pharmaceutical synthesis (Kashinath et al., 2020).

Catalytic Reactions Involving Oxathiolanes

Studies on the catalytic reaction of substituted 1,3-oxathiolanes with diazocarbonyl compounds highlight oxathiolane's chemical versatility. These reactions lead to the formation of heterocyclic and heteroaliphatic products, illustrating oxathiolane's potential in organic chemistry (Sakhabutdinova et al., 2019).

Mechanism of Action

Target of Action

Oxathiolan, also known as ent-Emtricitabine, primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA .

Mode of Action

Ent-Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a cytidine analogue that, once phosphorylated into emtricitabine 5’-triphosphate, competes with the natural substrate deoxycytidine 5’-triphosphate for HIV-1 reverse transcriptase . As the enzyme incorporates emtricitabine into the forming DNA strands, new nucleotides are unable to be incorporated, leading to the termination of the viral DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by ent-Emtricitabine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, ent-Emtricitabine prevents the transcription of HIV RNA into DNA, thereby halting the replication of the virus .

Pharmacokinetics

Ent-Emtricitabine exhibits favorable pharmacokinetic properties. It is a prodrug that must be phosphorylated intracellularly into its active triphosphate form . The intracellular half-life of triphosphate ent-Emtricitabine is longer compared to similar drugs, which contributes to its efficacy .

Result of Action

The molecular effect of ent-Emtricitabine’s action is the prevention of HIV RNA transcription into DNA, which results in the termination of the viral DNA chain . On a cellular level, this leads to a decrease in the viral load and an increase in CD4 cell counts, improving the immune response .

Action Environment

The action, efficacy, and stability of ent-Emtricitabine can be influenced by various environmental factors. For instance, the drug’s solubility and intermolecular interactions with water can affect its bioavailability . Furthermore, factors such as patient adherence to medication, co-infections, and individual patient characteristics can also influence the drug’s efficacy .

Future Directions

The future directions in the study of Oxathiolan involve further exploration of its synthesis methods and applications. There is a focus on the construction of the 1,3-oxathiolan ring from different starting materials, the coupling of the 1,3-oxathiolan ring with different nucleobases in a stereoselective manner via N-glycosylation, and the separation of enantiomers of 1,3-oxathiolane nucleosides via resolution methods .

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288260
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137530-41-7
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137530-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxathiolan
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 1,3-oxathiolane nucleoside analogs exert their antiviral activity?

A1: 1,3-Oxathiolane nucleoside analogs, like (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [(-)-FTC], function as competitive inhibitors of viral DNA polymerases. , They achieve this by first being phosphorylated intracellularly to their active 5'-triphosphate forms. These triphosphates then compete with natural nucleotides for incorporation into the growing viral DNA chain. Due to structural differences, their incorporation halts further DNA synthesis, effectively inhibiting viral replication.

Q2: Which viruses are particularly susceptible to 1,3-oxathiolane nucleoside analogs?

A2: Research highlights the efficacy of 1,3-oxathiolane nucleosides, particularly (-)-FTC, against hepatitis B virus (HBV). , , Studies also demonstrate their potential against HIV-1.

Q3: What is the significance of the (-) enantiomer of FTC in antiviral activity?

A3: Research shows that the (-) enantiomer of FTC exhibits superior antiviral activity compared to the (+) enantiomer. , , This difference stems from the stereospecific interactions with viral enzymes and potentially more efficient intracellular phosphorylation of (-)-FTC to its active triphosphate form.

Q4: What is the basic structure of a 1,3-oxathiolane ring?

A4: A 1,3-oxathiolane ring is a five-membered heterocyclic ring containing one oxygen atom, one sulfur atom, and three carbon atoms.

Q5: How does the stereochemistry of substituents on the 1,3-oxathiolane ring affect biological activity?

A5: The stereochemistry of substituents on the 1,3-oxathiolane ring, particularly at the C2 and C5 positions, significantly influences the biological activity of 1,3-oxathiolane nucleosides. , , For instance, the (-)-cis isomer of FTC demonstrates significantly higher potency against HBV compared to its (+) enantiomer. This difference likely arises from the specific spatial requirements for binding to the target viral enzymes.

Q6: Are there any specific stability concerns related to 1,3-oxathiolane compounds?

A6: Yes, 1,3-oxathiolane compounds can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases. ,

Q7: What strategies can be employed to enhance the stability of 1,3-oxathiolane compounds?

A7: Several approaches can be considered to improve stability:

    Q8: Have 1,3-oxathiolane derivatives demonstrated catalytic activity?

    A8: While 1,3-oxathiolanes are not typically known for their inherent catalytic properties, they serve as versatile building blocks in organic synthesis. , , , , , , , , , , , , For instance, they can be transformed into valuable intermediates like thiiranes, offering unique synthetic pathways.

    Q9: How is computational chemistry used to understand 1,3-oxathiolane compounds?

    A9: Computational tools like DFT (Density Functional Theory) provide insights into reaction mechanisms, conformational analysis, and electronic properties of 1,3-oxathiolane derivatives. , This information aids in designing novel analogs with improved activity or understanding their behavior in biological systems.

    Q10: How does the introduction of a fluorine atom at the C5 position of the cytosine ring in FTC affect its activity?

    A10: The addition of fluorine at the C5 position in FTC is crucial for its potent antiviral activity. , , While the exact mechanism is not fully elucidated in the provided papers, this modification likely enhances binding affinity to viral DNA polymerases, leading to stronger inhibition of viral replication.

    Q11: What is the impact of different substituents at the C2 position of the 1,3-oxathiolane ring on the activity of FTC analogs?

    A11: Modifying substituents at the C2 position of the 1,3-oxathiolane ring can significantly impact the antiviral potency and selectivity of FTC analogs. , , , These alterations can influence the molecule's overall conformation, impacting its interaction with the target enzyme's active site.

    Q12: How does the stability of 1,3-oxathiolane nucleosides in solution affect their potential for therapeutic use?

    A12: The stability of these nucleosides in solution is crucial for their bioavailability and therapeutic efficacy. , , Degradation in the bloodstream or during storage can reduce the amount of active compound available to exert its antiviral effect. Therefore, formulation strategies to enhance stability are essential for developing effective therapeutics.

    Q13: How is (-)-FTC metabolized in vivo?

    A13: Research indicates that (-)-FTC undergoes intracellular phosphorylation to form its active metabolite, (-)-FTC 5'-triphosphate, which directly inhibits HBV replication. , , It can also be converted to diphosphocholine derivatives, similar to CDP-choline. Interestingly, unlike its (+) enantiomer, (-)-FTC is not significantly deaminated in hepatic cell lines.

    Q14: What in vivo models have been used to study the efficacy of (-)-FTC against HBV?

    A14: (-)-FTC's efficacy has been investigated in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV. Additionally, a murine model employing subcutaneous tumors of HBV-producing 2.2.15 cells has been utilized. These models provide valuable insights into the drug's antiviral activity, pharmacokinetics, and potential toxicity in living organisms.

    Q15: Have any resistance mechanisms been observed with 1,3-oxathiolane nucleoside analogs like (-)-FTC?

    A15: While the provided papers do not extensively cover resistance mechanisms, it's important to note that prolonged use of antiviral agents can potentially lead to the emergence of resistant viral strains. Resistance to nucleoside analogs often arises from mutations in the viral polymerase gene, reducing the drug's binding affinity or incorporation efficiency.

    Q16: What analytical techniques are commonly used to characterize 1,3-oxathiolane compounds?

    A16: Various analytical methods are employed to study 1,3-oxathiolanes:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, including stereochemistry and conformation. , ,
    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, is essential for separating and quantifying different stereoisomers.
    • X-ray Crystallography: This technique provides a three-dimensional structure of crystalline compounds, offering invaluable information about bond lengths, angles, and overall conformation.

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